2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
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Overview
Description
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C7H7BrN2O3 and a molecular weight of 247.05 g/mol . This compound is characterized by the presence of an imidazo[2,1-c][1,4]oxazine ring system, which is a fused bicyclic structure containing both nitrogen and oxygen atoms. The bromine atom is attached to the second position of the imidazo ring, and a carboxylic acid group is located at the third position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoimidazole with an appropriate oxirane derivative in the presence of a base, such as potassium carbonate, to form the oxazine ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[2,1-c][1,4]oxazine derivatives.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
- 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
- 2-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile
Uniqueness
2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)10-1-2-13-3-4(10)9-6/h1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXVCYCSLWYWLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(N21)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935886-94-4 |
Source
|
Record name | 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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